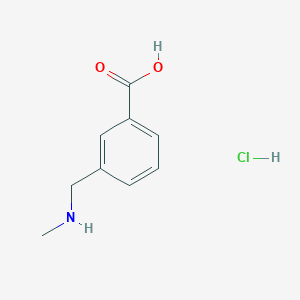

3-Methylaminomethyl-benzoic acid hydrochloride

CAS No.: 1414958-89-6

Cat. No.: VC2873779

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414958-89-6 |

|---|---|

| Molecular Formula | C9H12ClNO2 |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 3-(methylaminomethyl)benzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO2.ClH/c1-10-6-7-3-2-4-8(5-7)9(11)12;/h2-5,10H,6H2,1H3,(H,11,12);1H |

| Standard InChI Key | GMLLTQRIGJYCGH-UHFFFAOYSA-N |

| SMILES | CNCC1=CC(=CC=C1)C(=O)O.Cl |

| Canonical SMILES | CNCC1=CC(=CC=C1)C(=O)O.Cl |

Introduction

3-Methylaminomethyl-benzoic acid hydrochloride is an organic compound belonging to the category of aromatic carboxylic acids and amines. It is a derivative of benzoic acid, featuring a methylaminomethyl group attached to the benzene ring. This compound is primarily used in organic synthesis and has relevance in biochemical studies due to its interactions with various biological systems .

Synthesis Methods

The synthesis of 3-Methylaminomethyl-benzoic acid hydrochloride can be achieved through several methods involving the use of specific reagents like trimethylchlorosilane and methanol. These processes often involve esterification reactions to form the desired structure.

Biochemical Applications

3-Methylaminomethyl-benzoic acid hydrochloride interacts with specific enzymes and biochemical pathways within biological systems. As a substrate for certain enzymes, it can influence metabolic processes and contribute to various physiological effects.

Organic Synthesis

This compound is widely used in organic synthesis due to its reactive functional groups, which allow it to participate in a wide array of chemical reactions.

Synthesis Reagents

| Reagent | Role in Synthesis |

|---|---|

| Trimethylchlorosilane | Facilitates esterification |

| Methanol | Solvent and reactant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume